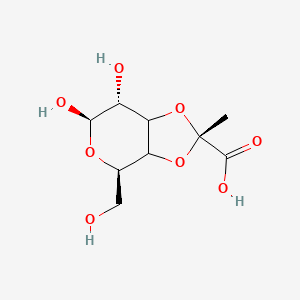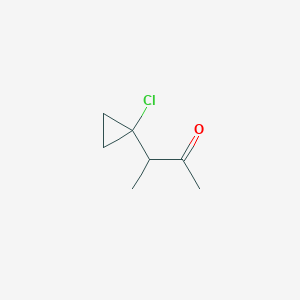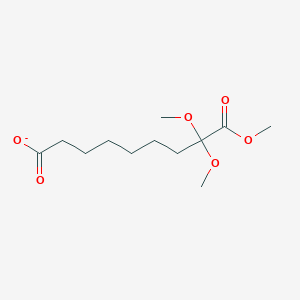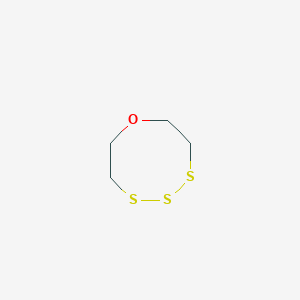![molecular formula C18H15N3O B14428902 p-[(p-Anilinophenyl)azo]phenol CAS No. 84083-16-9](/img/structure/B14428902.png)
p-[(p-Anilinophenyl)azo]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-[(p-Anilinophenyl)azo]phenol: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The structure of this compound consists of a phenol group substituted with an anilinophenylazo group. This compound is known for its vibrant color and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Anilinophenyl)azo]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is then coupled with phenol in an alkaline medium to produce this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale operations. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-[(p-Anilinophenyl)azo]phenol can undergo oxidation reactions, leading to the formation of quinones. Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-[(p-Anilinophenyl)azo]phenol is widely used as a dye in various chemical processes. Its vibrant color makes it suitable for use in textile dyeing and printing.
Biology: In biological research, this compound is used as a staining agent. It helps in visualizing cellular components under a microscope.
Industry: Apart from its use in dyeing, this compound is also used in the manufacturing of colored plastics and inks.
Wirkmechanismus
The mechanism of action of p-[(p-Anilinophenyl)azo]phenol primarily involves its interaction with light. The azo group (N=N) in the compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, such as photochromic materials and light-sensitive dyes.
Vergleich Mit ähnlichen Verbindungen
p-[(p-Nitrophenyl)azo]phenol: Similar in structure but contains a nitro group instead of an aniline group.
p-[(p-Methylphenyl)azo]phenol: Contains a methyl group instead of an aniline group.
Uniqueness: p-[(p-Anilinophenyl)azo]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the aniline group enhances its reactivity and makes it suitable for specific applications in dyeing and staining.
Eigenschaften
CAS-Nummer |
84083-16-9 |
|---|---|
Molekularformel |
C18H15N3O |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
4-[(4-anilinophenyl)diazenyl]phenol |
InChI |
InChI=1S/C18H15N3O/c22-18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19,22H |
InChI-Schlüssel |
CTKXBMUNSDITJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)






![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)

![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
